molecular formula C13H9NOS B8447979 2-[p-(2-Thenoyl)phenyl]acetonitrile

2-[p-(2-Thenoyl)phenyl]acetonitrile

Cat. No.: B8447979
M. Wt: 227.28 g/mol
InChI Key: AOGANZNOPOBIFR-UHFFFAOYSA-N
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Description

While direct data on 2-[p-(2-Thenoyl)phenyl]acetonitrile is unavailable in the provided evidence, its structure can be inferred as an acetonitrile derivative featuring a phenyl ring substituted with a 2-thenoyl group (a thiophene-2-carbonyl moiety). This compound likely exhibits unique electronic and steric properties due to the electron-withdrawing nature of the nitrile group and the aromatic thiophene system. Such structural features may render it valuable in organic synthesis, pharmaceutical intermediates, or materials science.

Properties

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

2-[4-(thiophene-2-carbonyl)phenyl]acetonitrile

InChI

InChI=1S/C13H9NOS/c14-8-7-10-3-5-11(6-4-10)13(15)12-2-1-9-16-12/h1-6,9H,7H2

InChI Key

AOGANZNOPOBIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Reactivity Reference
(2-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 2-hydroxyphenyl Intermediate in organic synthesis
2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile C₁₆H₁₆N₂ 236.31 Ethylamino and phenyl groups Pharmaceutical and agrochemical synthesis
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile C₁₁H₁₃NO₂ 191.23 4-(2-methoxyethoxy)phenyl Solubility in polar solvents
2-(4-(2-Chloroacetyl)phenyl)acetonitrile C₁₀H₈ClNO 193.63 4-(2-chloroacetyl)phenyl Reactive in nucleophilic substitutions
2-(2-Ethylphenyl)acetonitrile C₁₀H₁₁N 145.20 2-ethylphenyl Lipophilic intermediate

Key Observations :

  • Electronic Effects : Substituents like hydroxyl () or methoxyethoxy () enhance polarity, improving solubility in polar media. The chloroacetyl group () increases electrophilicity, favoring nucleophilic attack.
  • Steric Effects: Bulky groups (e.g., ethylamino in ) may hinder reactivity at the nitrile site, directing reactions to other functional groups.

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